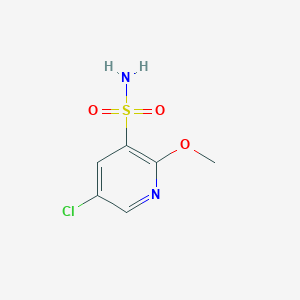

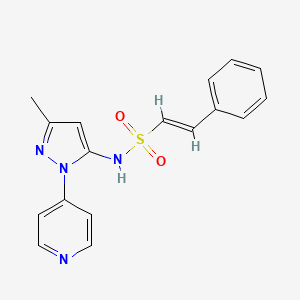

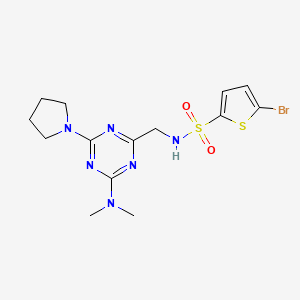

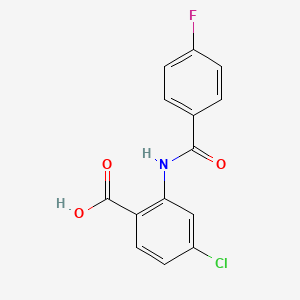

(E)-N-(5-Methyl-2-pyridin-4-ylpyrazol-3-yl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (E)-N-(5-Methyl-2-pyridin-4-ylpyrazol-3-yl)-2-phenylethenesulfonamide, is a type of Schiff base, which are typically formed by the condensation of primary amines with carbonyl compounds, resulting in a C=N double bond, known as an azomethine group. These compounds are known for their diverse applications in medicinal chemistry and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related Schiff base compounds involves the condensation reaction of an amine with an aldehyde or ketone. In the case of the related compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), the synthesis was achieved through the reaction of pyridine-4-carboxaldehyde with sulfadiazine . Similarly, the synthesis of another related compound involved the reaction of 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one with sulfanilamide . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of the appropriate aldehyde with an amine derivative.

Molecular Structure Analysis

The molecular structure of Schiff bases can be elucidated using various spectroscopic techniques. For PY4DA, techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy were employed . The molecular structure was further supported by computational methods like Density Functional Theory (DFT) . For the MoO2(II) complex of a related Schiff base, the molecular structure was determined using DFT to analyze the geometry and molecular orbital analysis . These studies provide a framework for understanding the molecular structure of Schiff bases and their complexes.

Chemical Reactions Analysis

Schiff bases are known to participate in various chemical reactions, particularly as ligands in coordination chemistry. The MoO2(II) complex study demonstrates the ability of Schiff bases to form complexes with transition metals, where the ligand coordinates via azomethine nitrogen and enolic oxygen . These reactions are crucial for the application of Schiff bases in catalysis and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can be predicted using computational tools. For PY4DA, properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) were calculated using the Swiss ADME online tool . The MoO2(II) complex study also included an analysis of the compound's bioactivity score, drug-likeness, and ADME properties using molinspiration software . These analyses are essential for assessing the potential pharmaceutical applications of these compounds.

Applications De Recherche Scientifique

Materials Science and Organic Light-Emitting Diodes (OLEDs)

One notable application of related chemical structures to (E)-N-(5-Methyl-2-pyridin-4-ylpyrazol-3-yl)-2-phenylethenesulfonamide is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). For instance, the synthesis and characterization of bipolar host materials incorporating pyrazole units for phosphorescent OLEDs demonstrate the potential of such compounds in enhancing the efficiency and performance of lighting devices. These materials exhibit significant optoelectronic properties that are crucial for the development of high-efficiency blue, green, and white phosphorescence OLEDs, suggesting the potential utility of this compound derivatives in similar applications (Li et al., 2016).

Biomedical Research and Drug Design

In the realm of biomedical research, derivatives of pyrazole and pyridine, which are structurally related to this compound, have been explored for their therapeutic potential. These compounds have been synthesized and evaluated for their antimalarial, anticancer, and antimicrobial activities, showcasing the broad spectrum of biological activities associated with this chemical class.

Antimalarial Activity : Derivatives have shown promising in vitro activity against Plasmodium falciparum, indicating the potential of these compounds in the development of new antimalarial agents. The structural features of these compounds contribute to their bioactivity, offering insights into the design of more effective antimalarial drugs (Silva et al., 2016).

Anticancer and Kinase Inhibition : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential of this chemical class in targeting cancer cells and inflammatory pathways. Such studies underscore the importance of structural modification in enhancing the therapeutic efficacy of these compounds against specific cancer types and molecular targets (Rahmouni et al., 2016).

Antimicrobial Activity : The exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties reveals the antimicrobial capabilities of these compounds. Their activity against a range of pathogenic bacterial and fungal strains suggests the possibility of developing new antimicrobial agents based on the structural framework of this compound and its derivatives (Chandak et al., 2013).

Propriétés

IUPAC Name |

(E)-N-(5-methyl-2-pyridin-4-ylpyrazol-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-14-13-17(21(19-14)16-7-10-18-11-8-16)20-24(22,23)12-9-15-5-3-2-4-6-15/h2-13,20H,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNNLQFXPGLZDF-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

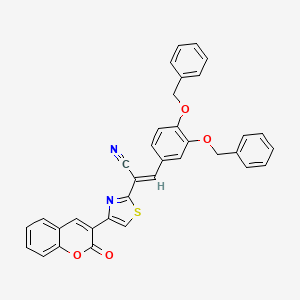

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)